2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a butoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Butoxybenzoyl Group: This step involves the acylation of the piperidine ring with 3-butoxybenzoyl chloride under basic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring is typically formed through a cyclization reaction involving ortho-aminothiophenol and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzoxazole
- 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
Uniqueness
2-[1-(3-Butoxybenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole moiety, in particular, may enhance its bioactivity and stability compared to similar compounds.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C23H26N2O2S |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-butoxyphenyl)methanone |
InChI |
InChI=1S/C23H26N2O2S/c1-2-3-15-27-19-8-6-7-18(16-19)23(26)25-13-11-17(12-14-25)22-24-20-9-4-5-10-21(20)28-22/h4-10,16-17H,2-3,11-15H2,1H3 |
InChI Key |
NWEQNBHLQVWBCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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